Cas no 1081513-23-6 (N-4-(Ethoxycarbonyl)-2-nitrophenylglycine)

N-4-(Ethoxycarbonyl)-2-nitrophenylglycine is a specialized organic compound featuring both nitro and ethoxycarbonyl functional groups attached to a phenylglycine backbone. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, facilitating further functionalization, while the ethoxycarbonyl moiety offers versatility in esterification or hydrolysis reactions. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic pathways. The compound is particularly useful in the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs), where precise control over substitution patterns is critical. High purity and stability under standard handling conditions further underscore its utility in research and industrial applications.
N-4-(Ethoxycarbonyl)-2-nitrophenylglycine structure
1081513-23-6 structure
Product name:N-4-(Ethoxycarbonyl)-2-nitrophenylglycine
CAS No:1081513-23-6
MF:C11H12N2O6
Molecular Weight:268.222783088684
MDL:MFCD22385530
CID:4679348

N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 化学的及び物理的性質

名前と識別子

    • N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine
    • 2-((4-(Ethoxycarbonyl)-2-nitrophenyl)amino)acetic acid
    • 2-{[4-(ethoxycarbonyl)-2-nitrophenyl]amino}acetic acid
    • T5392
    • ST45021389
    • benzoic acid, 4-[(carboxymethyl)amino]-3-nitro-, 1-ethyl ester
    • N-4-(Ethoxycarbonyl)-2-nitrophenylglycine
    • MDL: MFCD22385530
    • インチ: 1S/C11H12N2O6/c1-2-19-11(16)7-3-4-8(12-6-10(14)15)9(5-7)13(17)18/h3-5,12H,2,6H2,1H3,(H,14,15)
    • InChIKey: IOJCFTJBMNJGLJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(=C(C=1)[N+](=O)[O-])NCC(=O)O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 354
  • トポロジー分子極性表面積: 121

N-4-(Ethoxycarbonyl)-2-nitrophenylglycine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB414261-10 g
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine
1081513-23-6
10g
€727.20 2022-06-10
abcr
AB414261-5 g
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine
1081513-23-6
5g
€430.80 2022-06-10
TRC
N129360-1000mg
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine
1081513-23-6
1g
$ 390.00 2022-06-03
abcr
AB414261-1 g
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine
1081513-23-6
1g
€189.00 2022-06-10
Ambeed
A867022-1g
2-((4-(Ethoxycarbonyl)-2-nitrophenyl)amino)acetic acid
1081513-23-6 97%
1g
$133.0 2024-04-26
abcr
AB414261-500mg
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine; .
1081513-23-6
500mg
€173.00 2024-04-20
abcr
AB414261-10g
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine; .
1081513-23-6
10g
€749.00 2024-04-20
A2B Chem LLC
AI07310-1g
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine
1081513-23-6 >95%
1g
$405.00 2024-04-20
A2B Chem LLC
AI07310-10g
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine
1081513-23-6 >95%
10g
$884.00 2024-04-20
A2B Chem LLC
AI07310-5g
N-[4-(Ethoxycarbonyl)-2-nitrophenyl]glycine
1081513-23-6 >95%
5g
$620.00 2024-04-20

N-4-(Ethoxycarbonyl)-2-nitrophenylglycine 関連文献

N-4-(Ethoxycarbonyl)-2-nitrophenylglycineに関する追加情報

Professional Introduction to N-4-(Ethoxycarbonyl)-2-nitrophenylglycine (CAS No. 1081513-23-6)

N-4-(Ethoxycarbonyl)-2-nitrophenylglycine, a compound with the chemical identifier CAS No. 1081513-23-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry.

The molecular structure of N-4-(Ethoxycarbonyl)-2-nitrophenylglycine consists of a phenyl ring substituted with a nitro group at the 2-position and an ethoxycarbonyl group at the 4-position, linked to a glycine moiety. This configuration imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its utility in various chemical transformations, including condensation reactions, cyclization processes, and functional group interconversions.

In recent years, the pharmaceutical industry has seen a surge in the exploration of nitroaromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that nitrophenyl derivatives exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in N-4-(Ethoxycarbonyl)-2-nitrophenylglycine makes it an attractive candidate for further investigation into these therapeutic areas. Researchers have been particularly interested in its potential as a precursor for designing novel inhibitors targeting specific enzymatic pathways involved in diseases like cancer and inflammatory disorders.

One of the most compelling aspects of this compound is its role in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction, protein degradation, and cellular regulation. Dysregulation of protease activity is associated with numerous diseases, making them attractive targets for therapeutic intervention. The structure of N-4-(Ethoxycarbonyl)-2-nitrophenylglycine provides a scaffold that can be modified to interact with specific protease active sites, potentially leading to the discovery of new drugs that can modulate these enzymes effectively.

Recent advancements in computational chemistry have also contributed to the understanding of how N-4-(Ethoxycarbonyl)-2-nitrophenylglycine interacts with biological targets. Molecular modeling studies have revealed that the nitro group and ethoxycarbonyl moiety can form stable hydrogen bonds and hydrophobic interactions with residues in protease active sites. These interactions are critical for designing molecules with high affinity and selectivity. Additionally, computational predictions have helped identify optimal analogs of this compound that could enhance its pharmacological properties.

The synthesis of N-4-(Ethoxycarbonyl)-2-nitrophenylglycine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group into the phenyl ring is typically achieved through electrophilic aromatic substitution reactions, while the ethoxycarbonylation of glycine is performed using appropriate activating agents. These synthetic routes highlight the compound's complexity and the expertise required to produce it in high yields and purity.

In conclusion, N-4-(Ethoxycarbonyl)-2-nitrophenylglycine (CAS No. 1081513-23-6) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation pharmaceuticals.

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